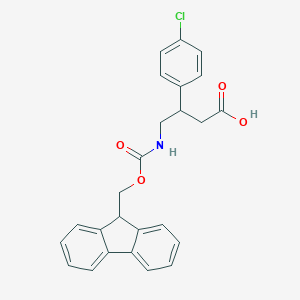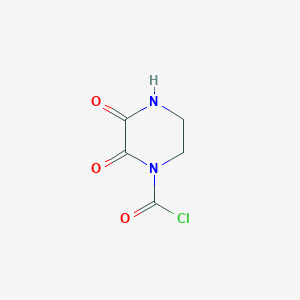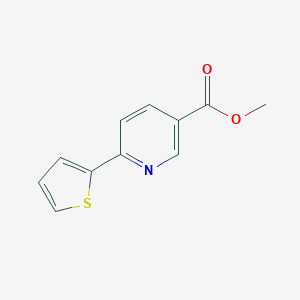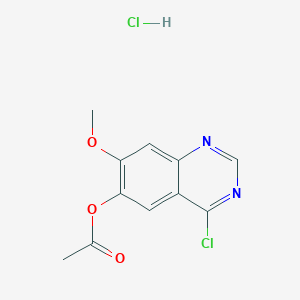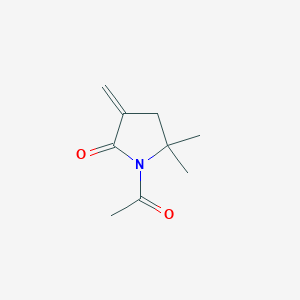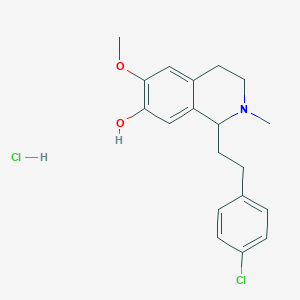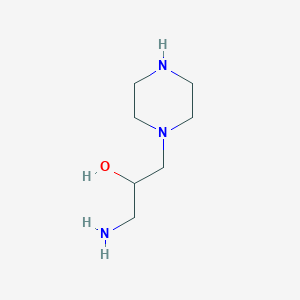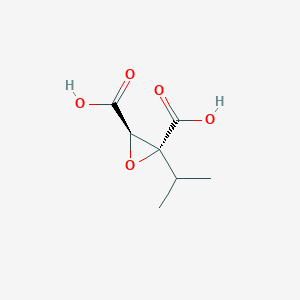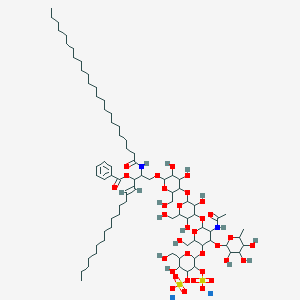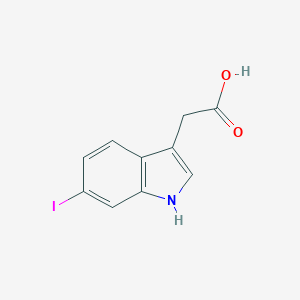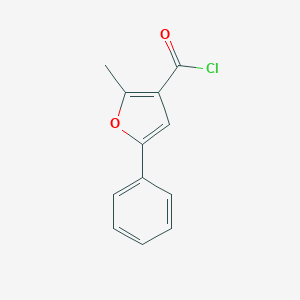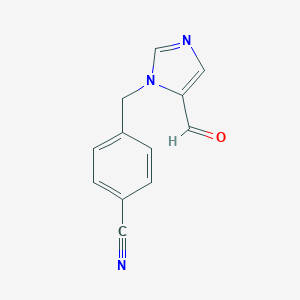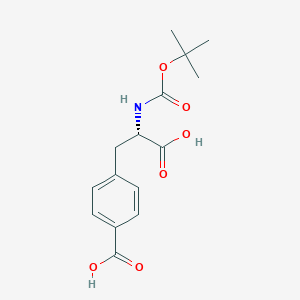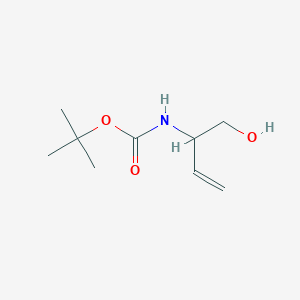
2-(Boc-amino)-3-buten-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Boc-amino)-3-buten-1-ol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a butenol structure. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-3-buten-1-ol typically involves the protection of the amino group with a Boc group. One common method is to react the amino alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds smoothly, yielding the Boc-protected amino alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-3-buten-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The double bond in the butenol structure can be reduced to a single bond using hydrogenation with catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Hydrogen gas, palladium on carbon
Substitution: Thionyl chloride, triethylamine
Major Products Formed
Oxidation: 2-(Boc-amino)-3-butenal
Reduction: 2-(Boc-amino)-butanol
Substitution: 2-(Boc-amino)-3-chlorobutene
Scientific Research Applications
2-(Boc-amino)-3-buten-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Employed in the preparation of biologically active compounds and as a building block for drug development.
Medicine: Utilized in the synthesis of pharmaceuticals, especially in the development of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-3-buten-1-ol primarily involves the protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is exploited in multi-step synthesis processes where selective protection and deprotection are crucial .
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)ethanol: Similar structure but with an ethanol backbone instead of butenol.
2-(Boc-amino)propane-1-ol: Similar structure but with a propane backbone.
2-(Boc-amino)-3-butenoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group
Uniqueness
2-(Boc-amino)-3-buten-1-ol is unique due to its butenol backbone, which provides additional reactivity compared to its ethanol and propane counterparts. The presence of the double bond in the butenol structure allows for further functionalization and modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(1-hydroxybut-3-en-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVYNSIWYIWTCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542776 |
Source


|
| Record name | tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169324-82-7 |
Source


|
| Record name | tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
